![molecular formula C17H22N2O2 B7513992 Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone, also known as CEP, is a chemical compound that has gained significant attention in the field of scientific research. CEP is a potent and selective inhibitor of the transcription factor hypoxia-inducible factor (HIF) prolyl hydroxylase domain-containing enzymes (PHD). PHD enzymes play a crucial role in the regulation of HIF, which is involved in various physiological and pathological processes such as angiogenesis, erythropoiesis, and cancer.
Mecanismo De Acción
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone inhibits the activity of PHD enzymes, which leads to the stabilization of HIF. HIF is a transcription factor that regulates the expression of various genes involved in angiogenesis, erythropoiesis, and metabolism. The stabilization of HIF by Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone leads to the upregulation of erythropoietin production and the inhibition of angiogenesis, which can be used to treat anemia and cancer, respectively.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to increase erythropoietin production, which leads to an increase in red blood cell production. Additionally, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to inhibit angiogenesis, which is the formation of new blood vessels. Inhibition of angiogenesis can be used to treat cancer by depriving the tumor of nutrients and oxygen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone is a potent and selective inhibitor of PHD enzymes, which makes it an ideal tool for studying the role of HIF in various physiological and pathological processes. However, the use of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in lab experiments requires caution as it can have off-target effects on other enzymes.
Direcciones Futuras
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. Future research can focus on optimizing the synthesis of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone and developing more potent and selective inhibitors of PHD enzymes. Additionally, the therapeutic potential of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in other diseases such as ischemic diseases and metabolic disorders can be further explored.
Métodos De Síntesis
The synthesis of Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone involves the reaction of 4-(4-ethylbenzoyl)piperazine-1-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The reaction yields Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone in high purity and yield.
Aplicaciones Científicas De Investigación
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, anemia, and ischemic diseases. Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to increase erythropoietin production, which can be used to treat anemia. Additionally, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone has been shown to inhibit angiogenesis, which is a hallmark of cancer. Therefore, Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone can be used as a potential anti-cancer agent.
Propiedades
IUPAC Name |
cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-13-3-5-14(6-4-13)16(20)18-9-11-19(12-10-18)17(21)15-7-8-15/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAFWZYLVXHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.